4-{3-benzyl-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl methyl ether
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Overview
Description
4-{3-benzyl-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl methyl ether is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science. This particular compound features a unique combination of benzyl, dichlorobenzyl, sulfanyl, and methoxyphenyl groups, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-benzyl-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl methyl ether typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of Benzyl and Dichlorobenzyl Groups: The benzyl and dichlorobenzyl groups can be introduced through nucleophilic substitution reactions using benzyl halides and dichlorobenzyl halides, respectively.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a thiolation reaction, where a suitable thiol reagent reacts with the intermediate compound.
Methoxyphenyl Group Addition: The methoxyphenyl group can be added through electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{3-benzyl-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Benzyl halides, dichlorobenzyl halides, thiol reagents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various substituted benzyl and dichlorobenzyl derivatives.
Scientific Research Applications
4-{3-benzyl-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl methyl ether has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its diverse biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{3-benzyl-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes, leading to antimicrobial or anticancer effects.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: Interacting with DNA, potentially leading to the inhibition of DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl Alcohol: Known for its antiseptic properties and used in throat lozenges.
Benzyl Triazoles: A class of compounds with similar triazole rings but different substituents, exhibiting diverse biological activities.
Uniqueness
4-{3-benzyl-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl methyl ether stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its dichlorobenzyl and methoxyphenyl groups contribute to its distinct properties compared to other triazole derivatives.
Properties
Molecular Formula |
C23H19Cl2N3OS |
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Molecular Weight |
456.4g/mol |
IUPAC Name |
3-benzyl-5-[(2,4-dichlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C23H19Cl2N3OS/c1-29-20-11-9-19(10-12-20)28-22(13-16-5-3-2-4-6-16)26-27-23(28)30-15-17-7-8-18(24)14-21(17)25/h2-12,14H,13,15H2,1H3 |
InChI Key |
MRSBWEHOFHLJIZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=C(C=C3)Cl)Cl)CC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=C(C=C3)Cl)Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
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